molecular formula C12H28O3Si B12584190 Triethoxy(2-ethylbutyl)silane CAS No. 586397-45-7

Triethoxy(2-ethylbutyl)silane

Cat. No.: B12584190
CAS No.: 586397-45-7
M. Wt: 248.43 g/mol
InChI Key: GNQQPTRATSISPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethoxy(2-ethylbutyl)silane is an organosilicon compound with the molecular formula C10H24O3Si. It is a colorless liquid that is primarily used as a coupling agent and in the modification of surfaces to enhance adhesion properties. This compound is part of the broader class of silanes, which are known for their ability to form strong bonds with both organic and inorganic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethoxy(2-ethylbutyl)silane typically involves the reaction of 2-ethylbutyl alcohol with triethoxysilane. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the esterification process. The reaction conditions often include temperatures ranging from 60°C to 100°C and may require refluxing to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The process involves the continuous addition of 2-ethylbutyl alcohol and triethoxysilane into the reactor, along with the catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Triethoxy(2-ethylbutyl)silane undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and ethanol.

    Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, leading to the formation of polysiloxanes.

    Reduction: It can act as a reducing agent in the presence of metal catalysts such as cobalt or nickel.

Common Reagents and Conditions

    Hydrolysis: Water and acidic or basic catalysts.

    Condensation: Silanol groups and heat.

    Reduction: Metal catalysts like cobalt chloride or nickel chloride.

Major Products Formed

    Hydrolysis: Silanols and ethanol.

    Condensation: Polysiloxanes.

    Reduction: Reduced organic compounds and siloxanes.

Scientific Research Applications

Triethoxy(2-ethylbutyl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.

    Biology: Employed in the modification of surfaces for better cell adhesion in tissue engineering.

    Medicine: Utilized in the development of drug delivery systems where surface modification is crucial.

    Industry: Applied in the production of coatings, adhesives, and sealants to enhance their performance.

Mechanism of Action

The primary mechanism of action of Triethoxy(2-ethylbutyl)silane involves the hydrolysis of its ethoxy groups to form silanols. These silanols can then condense to form siloxane bonds, which are responsible for the strong adhesion properties of the compound. The molecular targets include hydroxyl groups on surfaces, which react with the silanols to form covalent bonds, thereby enhancing adhesion.

Comparison with Similar Compounds

Similar Compounds

    Triethoxysilane: Similar in structure but lacks the 2-ethylbutyl group.

    Tetraethoxysilane: Contains four ethoxy groups instead of three.

    Trimethoxysilane: Contains three methoxy groups instead of ethoxy groups.

Uniqueness

Triethoxy(2-ethylbutyl)silane is unique due to the presence of the 2-ethylbutyl group, which provides additional hydrophobic properties and enhances its ability to modify surfaces. This makes it particularly useful in applications where water resistance and strong adhesion are required.

Properties

CAS No.

586397-45-7

Molecular Formula

C12H28O3Si

Molecular Weight

248.43 g/mol

IUPAC Name

triethoxy(2-ethylbutyl)silane

InChI

InChI=1S/C12H28O3Si/c1-6-12(7-2)11-16(13-8-3,14-9-4)15-10-5/h12H,6-11H2,1-5H3

InChI Key

GNQQPTRATSISPA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C[Si](OCC)(OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.